1-Propanol, 3-(9-acridinylamino)-
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Overview
Description
1-Propanol, 3-(9-acridinylamino)- is a chemical compound with the molecular formula C16H16N2O. It is characterized by the presence of an acridine moiety attached to a propanol chain.
Preparation Methods
The synthesis of 1-Propanol, 3-(9-acridinylamino)- typically involves the reaction of 9-chloroacridine with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Propanol, 3-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the acridine moiety is replaced with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanol, 3-(9-acridinylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(9-acridinylamino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparison with Similar Compounds
1-Propanol, 3-(9-acridinylamino)- can be compared with other similar compounds, such as:
N(9)-methyl-3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA): This compound also contains an acridine moiety and has been studied for its antitumor activity.
3-(1,2,3,4-tetrahydro-9-acridinylamino)-1-propanol: Another derivative with similar structural features but different biological activities.
The uniqueness of 1-Propanol, 3-(9-acridinylamino)- lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
55468-74-1 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c19-11-5-10-17-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |
InChI Key |
NBKULGKZTNSHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCO |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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